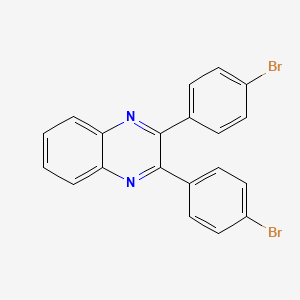![molecular formula C24H25N3O B11557284 N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11557284.png)
N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound with a molecular formula of C24H25N3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 1-(biphenyl-4-yl)propan-1-one and 2-methylphenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable solvent like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(2-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-Biphenylyl)propylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(1E)-1-(4-Biphenylyl)propylidene]-2-(1-naphthyl)acetohydrazide
Uniqueness
N’-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific structural features, such as the presence of both biphenyl and acetohydrazide groups
Properties
Molecular Formula |
C24H25N3O |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(2-methylanilino)-N-[(E)-1-(4-phenylphenyl)propylideneamino]acetamide |
InChI |
InChI=1S/C24H25N3O/c1-3-22(21-15-13-20(14-16-21)19-10-5-4-6-11-19)26-27-24(28)17-25-23-12-8-7-9-18(23)2/h4-16,25H,3,17H2,1-2H3,(H,27,28)/b26-22+ |
InChI Key |
WZGKNQFWOCVLAI-XTCLZLMSSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CNC1=CC=CC=C1C)/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=NNC(=O)CNC1=CC=CC=C1C)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11557203.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11557213.png)
![2-(3-chlorophenoxy)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11557224.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11557231.png)
![3-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11557236.png)
![4-{(E)-[(3-methoxyphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11557239.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11557243.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11557249.png)
![6-Amino-3-methyl-1-phenyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11557251.png)
![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B11557259.png)

![4-((E)-{[(1-naphthylamino)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11557268.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11557274.png)
![4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(4-methylphenyl)benzamide](/img/structure/B11557279.png)
